Azosulfamide is a sulfonamide compound characterized by its unique azo group and sulfonamide functionality. Its molecular formula is , and it is known for its dark red crystalline appearance. The compound is synthesized through the reaction of sulfanilamide with hydroxynaphthalene sulfonic acid, resulting in the formation of an azo bond, which contributes to its vibrant color and potential applications in various fields, including medicine and dye production .
Azosulfamide exhibits significant biological activity, primarily as an antibacterial agent. It functions by inhibiting the synthesis of folic acid in bacteria, competing with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthase. This inhibition prevents the formation of dihydrofolic acid, a precursor necessary for bacterial growth and replication. Additionally, Azosulfamide has been explored for its anticonvulsant properties in the treatment of epilepsy .
The synthesis of Azosulfamide typically involves:
Studies on Azosulfamide have focused on its interactions with biological systems, particularly its mechanism of action against bacterial infections. Research indicates that it effectively competes with para-aminobenzoic acid, leading to significant antibacterial activity. Interaction studies also explore its potential side effects and toxicity profiles, especially concerning allergic reactions associated with sulfonamides .
Azosulfamide shares structural and functional similarities with several other sulfonamides. Here are some comparable compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| Sulfanilamide | A foundational sulfonamide used as an antibiotic | First discovered sulfonamide; broad-spectrum use |
| Sulfapyridine | Another antibacterial agent | Effective against certain Gram-positive bacteria |
| Sulfathiazole | Used in veterinary medicine | Contains a thiazole ring enhancing activity |
| Sulfadiazine | Commonly used for treating infections | Often used in combination therapies |
Azosulfamide's unique azo group distinguishes it from these compounds, contributing to its specific applications in dye production and research settings .
Azosulfamide exists as a disodium salt with the molecular formula C₁₈H₁₄N₄Na₂O₁₀S₃ and a molecular weight of 588.5 grams per mole [1] [2] [3]. The compound is registered under CAS number 133-60-8 and carries the MDL number MFCD00046405 [1] [3]. According to International Union of Pure and Applied Chemistry nomenclature standards, the complete chemical name is disodium;6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonate [2].
The exact mass and monoisotopic mass of azosulfamide are both 587.96674474 Daltons [2]. The compound exhibits specific hydrogen bonding characteristics with three hydrogen bond donor sites and thirteen hydrogen bond acceptor sites, along with four rotatable bonds that contribute to its conformational flexibility [2]. The molecular structure demonstrates achiral properties with no defined stereocenters, though it contains one E/Z stereochemical center associated with the azo linkage [4].
The azo linkage in azosulfamide features a nitrogen-nitrogen double bond (N=N) connecting the 4-sulfamoylphenyl group to the naphthalene core [5]. This diazenyl functional group adopts the E (trans) configuration, as evidenced by structural analysis data indicating one E/Z center within the molecule [4]. The azo group represents a critical structural element that classifies azosulfamide among the azo compounds, which are characterized by their vivid colors and extensive conjugated systems [5].
The nitrogen-nitrogen double bond exhibits typical characteristics of aromatic azo compounds, with the N=N group serving as an electron-withdrawing moiety that influences the electronic properties of both the phenyl and naphthalene ring systems [5]. The E configuration ensures that the bulky substituents are positioned on opposite sides of the double bond, minimizing steric hindrance and providing optimal molecular stability [5].
Azosulfamide contains multiple sulfonamide and sulfonyl functional groups that define its chemical behavior and biological activity [2] . The primary sulfonamide group (SO₂NH₂) is located on the phenyl ring portion of the molecule, specifically at the para position relative to the azo linkage [2] . This sulfonamide moiety is characteristic of the broader class of sulfonamide antibiotics and represents the pharmacologically active component of the molecule [7] [8].
The sulfonamide functional group consists of a sulfonyl group (SO₂) connected to an amine group (NH₂), creating a tetrahedral geometry around the sulfur atom [7]. This arrangement is typical of sulfonamide compounds, where the sulfur atom is bonded to two oxygen atoms through double bonds and to nitrogen through a single bond [7]. The presence of the sulfonamide group enables azosulfamide to exhibit antibacterial properties through inhibition of bacterial dihydropteroate synthase, similar to other sulfonamide drugs [7] [8].
Azosulfamide exists predominantly as a disodium salt, with two sodium cations (Na⁺) balancing the negative charges present in the molecule [2] [3] . The salt formation occurs through the ionization of two sulfonic acid groups positioned at the 2 and 7 positions of the naphthalene ring system [2] . These sulfonate groups (SO₃⁻) carry formal negative charges that are neutralized by the sodium cations, resulting in the overall neutral disodium salt form [2] [3].
The disodium salt configuration significantly enhances the water solubility of azosulfamide compared to its parent acid form . This increased solubility was historically important for pharmaceutical applications, as it allowed for the preparation of injectable solutions and improved bioavailability . The ionic nature of the disodium salt also influences the compound's crystal packing and hydrogen bonding patterns in the solid state .
Azosulfamide demonstrates specific stereochemical properties that are important for understanding its molecular behavior and biological activity [4]. The compound is classified as achiral, meaning it does not possess any chiral centers or elements of asymmetry that would give rise to enantiomers [4]. This achiral nature is confirmed by the absence of defined stereocenters, with zero defined and zero undefined stereocenters reported in structural databases [4].
However, azosulfamide does contain one E/Z stereochemical center associated with the azo linkage [4]. The E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation around the nitrogen-nitrogen double bond [9] [10]. In the case of azosulfamide, the compound preferentially adopts the E (trans) configuration, where the 4-sulfamoylphenyl group and the naphthalene core are positioned on opposite sides of the azo double bond [4].
The E configuration is thermodynamically favored due to reduced steric interactions between the bulky aromatic substituents [9] [11]. This geometric arrangement is maintained under normal conditions, though potential isomerization to the Z (cis) form could theoretically occur under specific photochemical or thermal conditions, as observed in other azo compounds [5] [9]. The preference for the E configuration contributes to the stability and reproducible properties of azosulfamide in pharmaceutical formulations [11].
Azosulfamide maintains a direct structural relationship to neoprontosil, serving as the disodium salt form of the parent compound [2] [12]. Neoprontosil, registered under CAS number 132-38-7, represents the free acid form of azosulfamide and shares the identical organic framework [2] [12]. The relationship between these compounds parallels the connection between prontosil and its various salt forms in the early development of sulfonamide antibiotics [13] [14].
The structural evolution from prontosil to neoprontosil and subsequently to azosulfamide represents systematic modifications aimed at improving pharmaceutical properties [13] [15] [14]. While prontosil features a simpler azo structure with 4-[(2,4-diaminophenyl)azo]benzenesulfonamide composition, neoprontosil and azosulfamide incorporate the more complex naphthalene core with additional sulfonyl substituents [13] [15] [14].